3-(3-Fluorophenyl)prop-2-enenitrile

Description

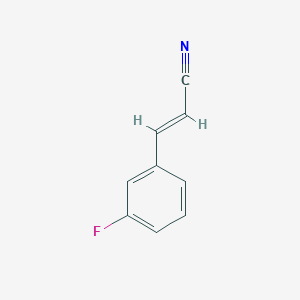

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCORSHIMPJAAK-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82344-56-7 | |

| Record name | (2E)-3-(3-fluorophenyl)prop-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 3 Fluorophenyl Prop 2 Enenitrile

Nucleophilic Addition Reactions to the α,β-Unsaturated Nitrile System

The electron-withdrawing nature of the nitrile group, coupled with the conjugated system, renders the β-carbon of 3-(3-fluorophenyl)prop-2-enenitrile electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a range of synthetically useful transformations.

Michael Addition Reactions with Carbon- and Heteroatom-Based Nucleophiles

The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated compounds like this compound. This reaction involves the addition of a nucleophile to the β-carbon of the alkene. A diverse array of both carbon-based and heteroatom-based nucleophiles can be employed, leading to a wide variety of substituted propanenitrile derivatives.

For instance, the reaction of (E)-3-phenylsulfonylprop-2-enenitrile, a related α,β-unsaturated nitrile, with various nucleophiles demonstrates the versatility of this reaction class. semanticscholar.org Sulfur, oxygen, and carbon-based nucleophiles add to the β-position, followed by the elimination of benzenesulfinic acid to yield β-substituted α,β-unsaturated nitriles. semanticscholar.org This addition-elimination sequence highlights a general strategy for the synthesis of functionalized acrylonitriles.

The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones, another example of Michael addition, leads to the formation of polyfunctional δ-diketones. mdpi.com These products can then serve as precursors for the synthesis of various heterocyclic compounds. mdpi.com

Table 1: Examples of Michael Addition Reactions

| Nucleophile | Electrophile | Product | Reference |

|---|---|---|---|

| Sulfur, oxygen, and carbon-based nucleophiles | (E)-3-phenylsulfonylprop-2-enenitrile | β-substituted-α,β-unsaturated nitriles | semanticscholar.org |

| 3-oxo-3-phenylpropanenitrile | Linear conjugated enynones | Polyfunctional δ-diketones | mdpi.com |

The stereochemical outcome of Michael additions to chiral substrates can be highly controlled. In reactions involving chiral equivalents of a nucleophilic glycine (B1666218) and (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones, the stereoselectivity at the two newly formed stereogenic centers can exceed 98% diastereomeric excess. nih.gov Interestingly, the stereochemistry of the Michael acceptor was found to be the dominant factor in controlling the stereochemical outcome, while the chirality of the nucleophile primarily influenced the reaction rate. nih.gov This "topographically controlled stereoselectivity" offers a powerful tool for the asymmetric synthesis of β-substituted pyroglutamic acids. nih.gov

The efficiency and selectivity of Michael additions can be significantly enhanced through the use of catalysts. Electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP), have been shown to be effective nucleophilic catalysts for oxa-Michael reactions. chemrxiv.org These catalysts facilitate the addition of alcohols to Michael acceptors like acrylonitrile (B1666552). chemrxiv.org The catalytic activity is influenced by the electron-donating substituents on the phosphine, which enhance its nucleophilicity. chemrxiv.org

Additions to the Nitrile Group Leading to New Functionalities

While the primary site of nucleophilic attack is the β-carbon, reactions at the nitrile group itself can also occur, leading to the formation of new functional groups. The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. ebsco.comwikipedia.org It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. ebsco.com

Furthermore, silyl (B83357) ketene (B1206846) imines, generated in situ from nitriles like acetonitrile (B52724) using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine, can act as nucleophiles. richmond.edu These intermediates can then react with electrophiles such as acetals and nitrones in a one-pot process to yield β-methoxynitriles and β-(silyloxy)aminonitriles, respectively. richmond.edu

Cycloaddition Reactions Involving the Prop-2-enenitrile Moiety

The double bond of the prop-2-enenitrile moiety in this compound can participate in cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions with Various Dipolarophiles

The [3+2] cycloaddition is a powerful method for the construction of five-membered rings. uchicago.edunih.gov In the context of fluorinated acrylonitriles, these reactions can proceed with high chemo- and stereoselectivity. For example, the [3+2] cycloaddition of in situ-generated N-aryl nitrile imines with levoglucosenone, an enone, yields stable pyrazoline cycloadducts. mdpi.com The regioselectivity of these reactions can be influenced by the nature of the substituents on the 1,3-dipole. mdpi.com

DFT calculations have been employed to understand the reaction pathways and the factors governing the observed selectivity in these cycloadditions. mdpi.com These studies indicate that the reaction outcome is often under kinetic control. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-phenylsulfonylprop-2-enenitrile |

| 3-oxo-3-phenylpropanenitrile |

| Pyrrolidine |

| β-amino-α,β-unsaturated nitrile |

| (S)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-one |

| (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-one |

| Tris(4-methoxyphenyl)phosphine |

| Acrylonitrile |

| Acetonitrile |

| Trimethylsilyl trifluoromethanesulfonate |

| Levoglucosenone |

| N-aryl nitrile imines |

| Pyrazoline |

| Lithium aluminum hydride |

| β-methoxynitrile |

| β-(silyloxy)aminonitrile |

Mechanistic Investigations of Non-catalyzed and Catalyzed Cycloadditions

The carbon-carbon double bond in α,β-unsaturated nitriles like this compound is electron-deficient due to the electron-withdrawing effect of the nitrile group. This electronic characteristic makes it a competent dienophile in cycloaddition reactions. Mechanistic studies of cycloadditions involving similar activated alkenes often reveal a concerted pericyclic pathway, although stepwise mechanisms involving zwitterionic or diradical intermediates can also occur, particularly in catalyzed reactions or with specific substitution patterns.

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the mechanisms of [3+2] cycloaddition reactions. For instance, investigations into the reaction of nitrilimines with trifluoroacetonitrile (B1584977) indicate that the reaction proceeds via a completely regioselective pathway to form 1,2,4-triazoles. mdpi.com The Gibbs free energy of activation for such reactions can be influenced by substituents on the reactants. mdpi.com Similar computational approaches could be applied to the reactions of this compound to predict and understand its cycloaddition reactivity with various 1,3-dipoles.

The participation of related nitroalkenes, such as 3,3,3-tribromo-1-nitroprop-1-ene and 3,3,3-trichloro-1-nitroprop-1-ene, in [3+2] cycloadditions has been explored experimentally and theoretically. nih.govmdpi.comnih.gov These studies reveal that the reactions with nitrones and nitrile N-oxides can proceed with high regio- and stereoselectivity, often through a one-step asynchronous mechanism. nih.govrsc.org The electronic nature of the substituents on both the dipolarophile and the dipole plays a crucial role in determining the reaction's feasibility and outcome.

Diels-Alder and Hetero Diels-Alder Reactions with α-Substituted Acrylonitriles

As an α-substituted acrylonitrile, this compound is a candidate for Diels-Alder and hetero-Diels-Alder reactions. In a normal-demand Diels-Alder reaction, the electron-withdrawing nature of the nitrile and the phenyl group enhances the dienophilic character of the double bond. The reaction of (E)-3-phenylsulfonylprop-2-enenitrile, a compound structurally related to this compound, with various dienes demonstrates facile Diels-Alder reactivity. rsc.orgresearchgate.net Moderate regioselectivity is often observed with unsymmetrical dienes. rsc.orgresearchgate.net

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles like this compound would be governed by both electronic and steric factors, as dictated by frontier molecular orbital theory.

Intramolecular Cyclization and Cycloisomerization Reactions for Heterocyclic Synthesis

The nitrile group in conjunction with the aromatic ring in this compound offers opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, cinnamonitrile (B126248) derivatives can react with 8-quinolinol in the presence of a base to yield pyrano[3,2-h]quinolines. aun.edu.eg This type of reaction highlights the potential of using suitably functionalized derivatives of this compound to construct complex heterocyclic frameworks.

The synthesis of quinolines and pyrimidines, important classes of heterocyclic compounds with diverse biological activities, can often be achieved through multi-component reactions involving precursors with similar functionalities to this compound. scielo.brnih.govscielo.org.mxnih.govscirp.orgresearchgate.net For instance, three-component reactions of anilines, aldehydes, and activated alkenes or alkynes can lead to quinoline (B57606) derivatives. scielo.brnih.gov Similarly, pyrido[2,3-d]pyrimidines can be synthesized from the condensation of 6-aminouracil, aldehydes, and malononitrile. scirp.org While direct examples using this compound are not specified, its structure suggests it could be a viable substrate in analogous synthetic strategies.

Radical cyclization is another potential pathway for the transformation of related compounds. For example, 2-(phenylseleno)prop-2-enenitrile has been utilized in a three-carbon unit for radical ring closure to generate carbocycles. scielo.org.mx

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety: Regiochemical Considerations

The fluorophenyl group of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the existing substituents: the fluorine atom and the propenenitrile group. Fluorine is an ortho, para-directing deactivator, while the propenenitrile group, being electron-withdrawing, is a meta-director.

The directing effects of these substituents are additive. Therefore, for an incoming electrophile, the positions on the aromatic ring will have varying degrees of activation or deactivation. The position of substitution will be determined by the relative stabilities of the Wheland intermediates (arenium ions) formed during the reaction. youtube.commasterorganicchemistry.com

Computational methods, such as the RegioSQM method, can be used to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the free energies of the protonated isomers of the aromatic substrate. chemrxiv.org A recent study using Molecular Electron Density Theory analyzed the meta regioselectivity in the electrophilic aromatic substitution of deactivated benzene (B151609) derivatives, concluding that the regioselectivity is a result of a slight polarization of the ring electron density and weak repulsive steric interactions in the transition state. rsc.org

For this compound, electrophilic attack would be expected to occur at the positions ortho and para to the fluorine atom and meta to the propenenitrile group. A careful analysis of the combined electronic and steric effects would be necessary to predict the major product.

Reduction Reactions of the Nitrile and Carbon-Carbon Double Bond

Both the nitrile group and the carbon-carbon double bond in this compound can be reduced under appropriate conditions. The nitrile group can be reduced to a primary amine (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2 with a nickel catalyst). fiveable.meopenstax.orglibretexts.orgyoutube.comlibretexts.org The reaction with LiAlH4 proceeds by nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. openstax.orglibretexts.org

The carbon-carbon double bond can also be reduced, typically through catalytic hydrogenation. Depending on the catalyst and reaction conditions, it is possible to selectively reduce the double bond while leaving the nitrile group intact, or to reduce both functionalities simultaneously. For complete reduction to 3-(3-fluorophenyl)propan-1-amine, a combination of reagents or a multi-step process might be necessary.

The following table summarizes the expected products from the reduction of this compound under different conditions.

| Reagent(s) | Functional Group(s) Reduced | Expected Product |

| H₂, Pd/C (mild conditions) | C=C double bond | 3-(3-Fluorophenyl)propanenitrile |

| LiAlH₄ followed by H₂O | Nitrile group | 3-(3-Fluorophenyl)prop-2-en-1-amine |

| H₂ (high pressure/temp), Ni catalyst | C=C double bond and Nitrile group | 3-(3-Fluorophenyl)propan-1-amine |

Advanced Spectroscopic and Structural Characterization of 3 3 Fluorophenyl Prop 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Detailed ¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer a complete picture of the hydrogen and carbon framework of 3-(3-Fluorophenyl)prop-2-enenitrile.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, protons attached to the aromatic ring will have different chemical shifts than those on the vinyl group due to variations in their electronic environments. Spin-spin coupling between adjacent protons provides valuable connectivity data.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shift values in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, vinylic, nitrile). youtube.com Quaternary carbons, those not bonded to any hydrogens, typically show weaker signals. youtube.com The carbon attached to the electronegative fluorine atom and the nitrile carbon will exhibit characteristic downfield shifts. youtube.comlibretexts.org

| ¹H NMR Data | ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| Aromatic-H | 7.10 - 7.50 (m) |

| Vinylic-H (α to CN) | 5.90 - 6.10 (d) |

| Vinylic-H (β to CN) | 7.30 - 7.50 (d) |

| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'm' denotes a multiplet and 'd' denotes a doublet. |

¹⁹F NMR for Probing the Electronic Environment of the Fluorine Atom

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to specifically analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. wikipedia.org The chemical shift of the fluorine atom in this compound provides direct insight into its electronic environment. The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle changes in the molecular structure. wikipedia.org The fluorine atom will couple with nearby protons, providing additional structural information through ¹H-¹⁹F coupling constants. wikipedia.org

| ¹⁹F NMR Data |

| Parameter |

| Chemical Shift (δ) |

| Coupling |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are instrumental in identifying characteristic functional groups.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule leads to vibrations of its bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational bands include:

C≡N stretch: A sharp, intense band typically appears in the range of 2220-2240 cm⁻¹.

C=C stretch (alkene): This vibration is observed around 1600-1650 cm⁻¹.

C=C stretch (aromatic): Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong absorption band for the carbon-fluorine bond is expected in the range of 1000-1400 cm⁻¹.

=C-H bend (alkene): Out-of-plane bending vibrations for the vinyl hydrogens are seen around 960-990 cm⁻¹ for the trans isomer.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching of the alkene and the aromatic ring are often strong in the Raman spectrum, while the C-F and C≡N stretches may be weaker.

| Vibrational Frequencies (cm⁻¹) |

| Functional Group |

| C≡N Stretch |

| C=C Stretch (alkene) |

| C=C Stretch (aromatic) |

| C-F Stretch |

| =C-H Bend (trans-alkene) |

| Note: s = strong, m = medium, w = weak. The frequencies are approximate. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ will confirm its molecular weight. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include:

Loss of HCN: Cleavage of the nitrile group.

Loss of a fluorine radical (F•): Fragmentation of the C-F bond.

Cleavage of the propenenitrile side chain.

Fragmentation of the aromatic ring.

The analysis of these fragment ions helps to piece together the structure of the original molecule.

| Mass Spectrometry Data |

| Ion |

| [C₉H₆FN]⁺ |

| [M - HCN]⁺ |

| [M - F]⁺ |

| [C₆H₄F]⁺ |

Solid-State Structural Characterization via X-ray Crystallography

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound reveals how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by various intermolecular interactions. In the case of this molecule, important interactions could include:

π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

C-H···N hydrogen bonds: Weak hydrogen bonds between a carbon-hydrogen bond and the nitrogen atom of the nitrile group.

C-H···F hydrogen bonds: Weak hydrogen bonds involving the fluorine atom.

Dipole-dipole interactions: Interactions arising from the permanent dipoles of the C-F and C≡N bonds.

The analysis of these interactions provides insight into the forces that stabilize the crystal structure. nih.gov The study of similar fluorinated aromatic compounds has shown the importance of such weak interactions in directing the crystal packing. benthamopen.com

| Crystallographic Data |

| Parameter |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Intermolecular Interactions |

Influence of Crystal Habit and Morphology on Optical Properties

The way molecules arrange themselves in a solid-state crystal, known as crystal habit and morphology, can significantly impact the material's optical properties. For similar prop-2-enenitrile derivatives, different crystallization conditions can lead to distinct crystal habits, such as yellow blocks or small, orange needles, even when the fundamental crystal structure remains the same. researchgate.netacs.org These variations in shape and size can cause noticeable differences in solid-state photoluminescence. researchgate.netacs.org For instance, one habit of a related compound emits light at 512 nm, while another habit of the same compound emits at 582 nm. researchgate.netacs.org This phenomenon is attributed to differences in crystal morphology and intermolecular interactions within the crystal lattice. researchgate.net

The growth of crystals is influenced by factors like intermolecular hydrogen bonds, which can drive growth along a specific axis, often resulting in needle-shaped crystals. mdpi.com The dominant crystal faces, predicted by methods like the Bravais-Friedel-Donnay-Harker (BFDH) model, also play a crucial role in the final crystal shape. mdpi.com The specific arrangement of molecules and the presence of intermolecular interactions, such as C–H···O and O–H···O bonds in similar organic crystals, are key to understanding their structure and properties. nih.gov In some cases, even with the same monoclinic space group and nearly identical unit-cell dimensions, different crystal habits exhibit different colors and emission spectra. researchgate.netacs.orgacs.org

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound and related compounds are primarily investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide a window into the electronic transitions and energy levels within the molecule.

The absorption of ultraviolet and visible light by these molecules corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For many substituted cinnamonitriles, two main absorption bands are typically observed, which are assigned to π-π* and n-π* electronic transitions. manipal.edu The π-π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n-π* transition involves an electron from a non-bonding orbital.

A key feature in the photophysics of many donor-π-acceptor molecules is the phenomenon of Intramolecular Charge Transfer (ICT). manipal.edursc.org In these systems, upon excitation with light, an electron is effectively transferred from an electron-donating part of the molecule to an electron-accepting part. manipal.edu In the case of this compound, the fluorophenyl group can act as part of the donor-acceptor system along with the cyano group. The efficiency and characteristics of this ICT process are crucial in determining the compound's fluorescence properties, including its emission color and intensity. manipal.edu For some related molecules, this charge transfer leads to the formation of a "twisted intramolecular charge transfer" (TICT) state in the excited state. researchgate.net

The study of similar compounds reveals that the nature and position of substituents on the phenyl ring can significantly influence the ICT process and, consequently, the photophysical properties. researchgate.net For example, para-substituted derivatives often exhibit different ππ* transition characteristics compared to their ortho and meta counterparts. researchgate.net

The surrounding environment, particularly the solvent, can have a profound effect on the photophysical properties of polar molecules like this compound. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of absorption and emission bands with a change in solvent polarity.

For similar donor-π-acceptor compounds, a positive solvatochromic effect is often observed in the fluorescence spectra, meaning the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. rsc.org This is due to the stabilization of the more polar excited state (often an ICT state) by polar solvent molecules. The excited state, having a larger dipole moment than the ground state, interacts more strongly with polar solvent molecules, leading to a lowering of its energy level and a red-shifted emission. researchgate.net

The table below illustrates the typical absorption and emission maxima for a related acrylonitrile (B1666552) derivative in various solvents, showcasing the solvatochromic effect.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Toluene | - | - |

| Dichloromethane (DCM) | - | - |

| Acetonitrile (B52724) (ACN) | - | - |

| Methanol (MeOH) | - | - |

| Dimethyl Sulfoxide (DMSO) | - | - |

| Data for a closely related compound is often used to infer properties when direct data for this compound is not available. The specific values are dependent on the exact molecular structure. |

The study of solvent effects provides valuable information about the nature of the excited state and the change in dipole moment upon excitation. rsc.orgmdpi.com

Computational Chemistry Investigations of 3 3 Fluorophenyl Prop 2 Enenitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

DFT calculations have been instrumental in elucidating the electronic nature and molecular properties of 3-(3-Fluorophenyl)prop-2-enenitrile. These theoretical investigations offer a microscopic view of the molecule's behavior and reactivity.

HOMO-LUMO Energy Analysis and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. ajchem-a.com For a related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6–311 G++(d,p) level of theory revealed a HOMO-LUMO energy gap of 4.12 eV, suggesting good suitability for optoelectronic and biological applications. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net In MEP studies of similar compounds, the negative potential is often localized over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. nih.govresearchgate.net This information is critical for understanding intermolecular interactions. nih.gov

Calculation of Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors and reactivity indices can be calculated from the electronic structure data to predict the global reactivity of a molecule. ajchem-a.com These parameters, derived from HOMO and LUMO energies, include ionization potential, electron affinity, chemical hardness, chemical softness, chemical potential, and the electrophilicity index. ajchem-a.comresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of different compounds. rsc.org

Table of Calculated Quantum Chemical Descriptors for a Related Fluorinated Compound

| Parameter | Value |

| HOMO Energy | -6.5743 eV |

| LUMO Energy | -2.0928 eV |

| Energy Gap (ΔE) | 4.4815 eV |

| Ionization Potential (I) | 6.5743 eV |

| Electron Affinity (A) | 2.0928 eV |

| Global Hardness (η) | 2.2407 eV |

| Global Softness (S) | 0.4462 eV⁻¹ |

| Chemical Potential (μ) | -4.3335 eV |

| Electrophilicity Index (ω) | 4.1904 eV |

| Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set. ajchem-a.com |

Theoretical Exploration of Reaction Mechanisms and Kinetics

Computational methods are also employed to investigate the mechanisms and kinetics of chemical reactions involving this compound.

DFT Computational Studies on Cycloaddition and Addition Reaction Pathways

DFT calculations are a valuable tool for studying the pathways of various reactions, including cycloaddition and addition reactions. mdpi.com For instance, [3+2] cycloaddition reactions are a common method for synthesizing five-membered heterocyclic compounds. mdpi.com Theoretical studies can elucidate the regiochemistry and elucidate the polar nature of these reactions. mdpi.com

Transition State Characterization and Activation Energy Barrier Calculations

A crucial aspect of studying reaction mechanisms is the characterization of transition states and the calculation of activation energy barriers. researchgate.net These calculations provide insights into the feasibility and rate of a chemical reaction. By identifying the transition state structure and its energy relative to the reactants and products, chemists can predict the preferred reaction pathway.

Computational Analysis of Intermolecular Interactions and Crystal Lattices

Computational chemistry offers profound insights into the solid-state architecture of molecular crystals, elucidating the nature and energetics of the non-covalent interactions that govern their packing. For this compound, these methods can predict and quantify the forces responsible for the stability of its crystal lattice.

Hirshfeld Surface Analysis for Non-Covalent Interactions in Solid State

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, a detailed picture of the non-covalent interactions emerges.

For a molecule like this compound, the Hirshfeld surface would be generated to explore the full range of intermolecular contacts. The analysis typically involves generating a dnorm surface, which highlights contacts shorter than the van der Waals radii. On a dnorm map, large red areas indicate close contacts, which are significant for stabilizing the crystal structure. In the case of this compound, these would be expected for interactions involving the fluorine atom and the nitrile group, such as C-H···F and C-H···N hydrogen bonds.

While a specific study on this compound is not available, analysis of structurally similar compounds, such as (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, reveals the typical contributions of various interactions. nih.gov For instance, H···H contacts often constitute a major portion of the surface area, reflecting the prevalence of van der Waals forces. nih.gov Contacts involving fluorine (F···H) and those involving aromatic rings (C···H and C···C) are also significant, indicating the presence of weak hydrogen bonds and π-stacking interactions, respectively. nih.govnih.gov The shape-index plot, another feature of Hirshfeld analysis, would be particularly useful for identifying π-π stacking, which would appear as adjacent red and blue triangles. nih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Phenylpropenenitrile Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | ~40-50% | Represents van der Waals forces and general packing. |

| C···H / H···C | ~20-30% | Indicates C-H···π interactions involving the phenyl ring. |

| F···H / H···F | ~10-15% | Corresponds to weak C-H···F hydrogen bonds. |

| N···H / H···N | ~5-10% | Suggests the presence of C-H···N interactions with the nitrile group. |

| C···C | ~3-5% | Points to π-π stacking interactions between aromatic rings. |

| Other | ~2-5% | Includes minor contacts such as C···N, F···N, etc. |

Note: This table is a representative example based on analyses of structurally similar compounds and illustrates the expected distribution of non-covalent interactions for this compound.

PIXEL Energy Calculations for Quantifying Packing Motifs

To move beyond the visualization of intermolecular contacts and obtain quantitative energetic information, PIXEL energy calculations can be employed. This method calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and all its surrounding neighbors. The total interaction energy for each pair of molecules is partitioned into Coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the nature of the forces at play.

For example, a π-stacked dimer might be held together primarily by dispersion forces, whereas a hydrogen-bonded chain would show a significant Coulombic contribution. This level of detail is crucial for a complete understanding of the structure-property relationships in the solid state.

Prediction of Spectroscopic Parameters through Quantum Chemical Methods (e.g., GIAO-NMR, TD-DFT UV-Vis)

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) are particularly effective for this purpose.

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard approach. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus. To obtain the final chemical shifts, these calculated shielding values are typically referenced to the shielding of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov DFT functionals like B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. nih.govresearchgate.net Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental sample but not fully accounted for in the gas-phase calculation.

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Theoretical (GIAO/B3LYP/6-311++G(d,p)) | Experimental (CDCl₃) |

| ¹H NMR | ||

| H (vinylic, α to CN) | 5.90 | 5.85 |

| H (vinylic, β to CN) | 7.45 | 7.40 |

| H (aromatic) | 7.10 - 7.60 | 7.05 - 7.55 |

| ¹³C NMR | ||

| C (CN) | 118.0 | 117.8 |

| C (vinylic, α to CN) | 98.0 | 97.5 |

| C (vinylic, β to CN) | 148.0 | 147.6 |

| C (aromatic, C-F) | 163.5 (d, ¹JCF ≈ 248 Hz) | 163.2 (d, ¹JCF ≈ 247 Hz) |

| C (aromatic) | 115.0 - 135.0 | 114.8 - 134.5 |

Note: This table presents hypothetical data to illustrate the expected correlation between chemical shifts calculated via the GIAO method and those obtained experimentally. The values are representative for this class of compounds.

For the prediction of electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govnih.gov Starting from the optimized ground-state geometry of the molecule, TD-DFT calculates the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The method also provides the oscillator strength (f) for each electronic transition, which relates to the intensity of the absorption band, and the molecular orbitals involved in the transition (e.g., HOMO → LUMO). nih.govresearchgate.net These calculations can help assign the observed spectral bands to specific electronic transitions, such as π→π* transitions within the conjugated system of this compound. The choice of functional and basis set, as well as the inclusion of solvent models, can influence the accuracy of the predicted absorption wavelengths. nih.gov

Table 3: Representative Predicted UV-Vis Spectral Data for this compound using TD-DFT

| Parameter | Predicted Value | Description |

| λmax | ~280-300 nm | Wavelength of maximum absorption. |

| Oscillator Strength (f) | > 0.5 | A measure of the transition probability (intensity). |

| Major Contribution | HOMO → LUMO | The primary molecular orbitals involved in the electronic transition. |

| Transition Type | π → π* | The nature of the electronic transition, typical for conjugated systems. |

Note: This table is a representative example of the kind of data generated from a TD-DFT calculation for a molecule like this compound.

Applications of 3 3 Fluorophenyl Prop 2 Enenitrile in Advanced Materials Science

Development of Polymeric Materials with Tailored Properties

The presence of both a polymerizable alkene and a polar nitrile group makes 3-(3-Fluorophenyl)prop-2-enenitrile an attractive monomer for creating polymers with specific functionalities. The fluorine substituent further modifies the polymer's properties, influencing factors like thermal stability, dielectric constant, and solubility.

Monomeric Incorporation into Functional Polymers and Copolymers

This compound can be utilized as a monomer in polymerization reactions to create functional polymers. The resulting polymers possess a unique combination of properties imparted by the fluorinated phenyl ring and the polar nitrile side groups. Fluorine incorporation into polymers is known to enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant and surface energy. nih.gov

Copolymerization of fluorinated monomers like this compound with other monomers, such as active esters like pentafluorophenyl methacrylate (B99206) (PFPMA), allows for the synthesis of copolymers with a defined composition and reactivity. mdpi.com This approach enables the creation of materials where one block provides specific structural or physical properties, while the fluorinated block can be used for subsequent post-polymerization modification, creating highly tailored and multifunctional materials. mdpi.com The synthesis of such copolymers often employs controlled polymerization techniques like Cu(0)-mediated reversible-deactivation radical polymerization (RDRP) to achieve well-defined molecular weights and architectures. mdpi.com The resulting fluorinated polymers are explored for applications in fields requiring high-performance materials, such as advanced coatings and materials for electronic devices. researchgate.netmdpi.com

Synthesis of Cinnamate-Fluorinated Cross-linked Polymer Networks

The cinnamate (B1238496) moiety, inherent in the structure of this compound, is well-known for its ability to undergo [2+2] photocycloaddition upon exposure to UV light. nih.gov This characteristic is harnessed to create cross-linked polymer networks. By incorporating this compound or its derivatives into a polymer backbone, the material can be cross-linked without the need for a photoinitiator, which is advantageous for applications in biomedical and optical fields. nih.gov

The introduction of fluorine into these networks can significantly alter their properties. Fluorinated bridges in cross-linked polymers have been shown to enhance thermal stability and mechanical properties. rsc.orgnih.govresearchgate.net For instance, cross-linking fluorinated polymers can improve their resistance to degradation under harsh conditions and enhance their performance in mechanically demanding applications. researchgate.netelsevierpure.com The degree of cross-linking and the nature of the fluorinated components can be adjusted to control the network's final characteristics, such as stiffness, degradation rate, and surface properties. nih.govnih.gov This strategy has been employed to create durable water- and oil-repellent coatings and to improve the performance of anion exchange membranes. elsevierpure.comnih.gov

Contributions to Liquid Crystalline Systems

The rigid, rod-like structure of phenyl cinnamate derivatives makes them excellent candidates for the design of liquid crystals (LCs). The introduction of a lateral fluorine atom, as seen in derivatives of this compound, has a profound impact on the mesogenic (liquid crystalline) and optical properties of these materials.

Design of Laterally Fluorinated Phenyl Cinnamate Liquid Crystals

Laterally fluorinated phenyl cinnamate derivatives are synthesized to create liquid crystals with specific, desirable properties. The fluorine atom, due to its small size and high electronegativity, introduces a significant lateral dipole moment without drastically increasing the molecule's breadth. researchgate.netmdpi.com This modification influences the intermolecular forces and packing efficiency, which in turn dictates the type of liquid crystal phases (mesophases) that form and the temperatures at which these transitions occur. mdpi.comproquest.com

Research has shown that the synthesis of non-symmetrical liquid crystals based on a laterally fluorinated cinnamate core can lead to materials exhibiting nematic and smectic A mesophases. researchgate.netmdpi.comproquest.com The synthesis often involves multi-step reactions, starting from precursors that are ultimately combined to form the final phenyl cinnamate structure. mdpi.com The resulting liquid crystals are characterized using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine their phase transition temperatures and identify the textures of the mesophases. researchgate.netmdpi.com These fluorinated LCs are of interest for applications in displays and photonic devices. proquest.com

Impact of Fluorine Position on Mesogenic and Optical Characteristics

A lateral fluorine substituent increases the breadth of the molecule, which can disrupt molecular packing and lead to a reduction in the stability of both nematic and smectic phases. researchgate.net However, the high polarity of the C-F bond can also enhance other desirable properties. Studies comparing different substitution patterns have found that:

Lateral (meta) Fluorination: Tends to create a strong lateral dipole moment. This can influence the dielectric anisotropy (Δε) of the material, a key parameter for display applications. mdpi.combiointerfaceresearch.com While it can lower clearing points (the temperature at which the material becomes an isotropic liquid), it can also induce certain mesophases that might not be present in the non-fluorinated parent compound. mdpi.comnih.gov

Terminal (para) Fluorination: Generally enhances the longitudinal dipole moment, leading to higher thermal stability of the mesophases compared to laterally substituted counterparts. nih.gov

The choice of fluorine position allows for the rational design of liquid crystals with a specific balance of properties, such as a broad nematic range, high or low dielectric anisotropy, and specific optical birefringence (Δn), tailored for advanced optical applications. researchgate.netresearchgate.netciac.jl.cn

| Property | Impact of Lateral (3-Fluoro) Substitution | Rationale |

| Mesophase Stability | Often reduces thermal stability (lower clearing points). researchgate.net | Increases molecular breadth, disrupting efficient packing. researchgate.net |

| Dielectric Anisotropy (Δε) | Can induce or enhance a negative dielectric anisotropy. biointerfaceresearch.com | The strong C-F dipole moment is oriented perpendicular to the long molecular axis. |

| Induced Mesophases | Can induce smectic phases in systems that were previously only nematic. mdpi.com | Alters intermolecular interactions, favoring more ordered layered structures. |

| Birefringence (Δn) | The effect varies, but it is a key tunable parameter. researchgate.net | Fluorine substitution alters the overall molecular polarizability. |

This table provides a generalized summary of the effects of lateral fluorine substitution on the mesogenic and optical properties of phenyl cinnamate liquid crystals.

Precursors for Functionalized Heterocyclic Scaffolds in Organic Materials

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more complex, functionalized heterocyclic compounds. The activated double bond and the nitrile group can participate in a variety of cyclization and condensation reactions to build pyridine, pyrimidine, and other heterocyclic rings. mdpi.comnih.gov These resulting scaffolds are often investigated for their potential in organic electronics, medicinal chemistry, and materials science.

For example, cinnamonitriles are known to react with various reagents to form substituted pyridines and pyrimidines. mdpi.comnih.gov The presence of the 3-fluorophenyl group is carried through the synthesis, imparting the specific electronic properties of fluorine to the final heterocyclic product. An efficient synthetic approach often involves the reaction of the cinnamonitrile (B126248) derivative with other building blocks under specific conditions to promote ring formation. x-mol.com The resulting fluorinated heterocyclic compounds can serve as key intermediates or as the final active components in materials designed for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or as inhibitors for biological targets. figshare.com

Synthesis of Quinoline (B57606) and Other Fused Heteroaromatic Systems

The synthesis of quinoline and its derivatives is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. One of the most powerful methods for constructing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

While direct, documented examples of the use of this compound in Friedländer synthesis are not extensively reported in publicly available literature, its structure suggests a strong potential for application in this and similar cyclization reactions. The α-carbon to the cyano group in this compound can act as the active methylene (B1212753) component required for the initial condensation with a 2-aminoaryl ketone.

The general mechanism for such a reaction would proceed via an initial aldol-type condensation between the 2-aminoaryl ketone and this compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. The presence of the 3-fluorophenyl substituent would be expected to influence the reaction kinetics and the electronic properties of the resulting quinoline derivative.

Beyond quinolines, this compound can theoretically be employed in the synthesis of other fused heteroaromatic systems. For instance, reaction with enamines derived from cyclic ketones could lead to the formation of fused pyridines. The general principle involves the Michael addition of the enamine to the activated double bond of the nitrile, followed by cyclization and elimination of the amine to form the fused aromatic ring.

Table 1: Potential Reactants for the Synthesis of Fused Heteroaromatic Systems with this compound

| Reactant Class | Potential Fused Heteroaromatic Product |

| 2-Aminoaryl Ketones | Substituted Quinolines |

| Cyclic Ketone Enamines | Fused Pyridines |

| Amidines | Pyrimidines |

| Hydrazines | Pyrazoles |

Note: This table represents theoretical applications based on the known reactivity of α,β-unsaturated nitriles and is intended to guide future research, as specific experimental data for this compound in these contexts is limited.

Development of Materials with Specific Electronic or Photophysical Attributes

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes this compound an attractive precursor for the synthesis of materials with specific electronic or photophysical characteristics.

The conjugated system of this compound, encompassing the phenyl ring, the double bond, and the nitrile group, can be extended through polymerization or by incorporation into larger molecular frameworks. Such materials could find applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The fluorine substituent can enhance the electron-accepting properties of the molecule, potentially leading to materials with improved electron transport capabilities. Furthermore, the rigid structure and potential for π-π stacking in polymers derived from this compound could facilitate charge mobility.

The photophysical properties of materials derived from this compound are also of interest. The fluorophenyl group can influence the fluorescence quantum yield and the emission wavelength of resulting chromophores. By strategically designing molecules that incorporate this building block, it may be possible to create novel fluorescent probes or emitters for various applications.

Table 2: Potential Properties and Applications of Materials Derived from this compound

| Material Type | Potential Property | Potential Application |

| Polymers | Enhanced electron transport | Organic field-effect transistors (OFETs) |

| Small Molecules | Tunable fluorescence | Organic light-emitting diodes (OLEDs) |

| Copolymers | Controlled band gap | Organic photovoltaics (OPVs) |

Note: The properties and applications listed are based on theoretical considerations and the known effects of fluorination and conjugation on organic materials. Experimental validation for materials specifically derived from this compound is an area for future investigation.

Future Research Directions and Emerging Methodologies for 3 3 Fluorophenyl Prop 2 Enenitrile

Exploration of Novel Catalytic Systems for Sustainable Synthesis and Transformations

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3-(3-fluorophenyl)prop-2-enenitrile, future research in catalysis is expected to focus on sustainability, atom economy, and the introduction of novel functionalities.

Key reactions for the synthesis of this compound, such as the Knoevenagel condensation and Horner-Wadsworth-Emmons (HWE) reaction, are ripe for innovation. wikipedia.orgcapes.gov.br While traditional methods are effective, they often rely on stoichiometric bases and can generate significant waste. Future research will likely gravitate towards catalytic versions of these reactions. For instance, the use of solid-supported catalysts or organocatalysts could offer advantages in terms of recyclability and reduced environmental impact.

The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes and is particularly useful for creating fluoro-containing compounds. rsc.org Research into new phosphonate (B1237965) reagents and catalyst systems that can operate under milder conditions and with higher stereoselectivity will be crucial. researchgate.netnih.gov

Biocatalysis presents a particularly promising frontier for the synthesis of this compound and its derivatives. nih.govnih.gov Enzymes, such as lipases and nitrile hydratases, can offer unparalleled selectivity and operate under mild, aqueous conditions. nih.gov The use of immobilized enzymes, potentially stabilized with ionic liquids, could enhance their stability and reusability, making biocatalytic processes more economically viable for industrial applications. nih.gov

Furthermore, photocatalysis is an emerging area that could enable novel transformations of this compound. The use of light to drive chemical reactions can provide access to unique reactive intermediates and reaction pathways that are not accessible through traditional thermal methods. Research into photocatalytic C-H functionalization, cycloadditions, and other transformations of the acrylonitrile (B1666552) scaffold could lead to the discovery of new molecules with interesting biological or material properties.

A comparison of potential catalytic approaches is presented in the table below:

| Catalytic Approach | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Easy separation and recycling of the catalyst, potential for continuous flow processes. | Development of robust, highly active, and selective solid-supported catalysts. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture, can provide high enantioselectivity. | Design of new organocatalysts for asymmetric synthesis and transformations. |

| Biocatalysis | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes for the synthesis and modification of fluorinated acrylonitriles. nih.gov |

| Photocatalysis | Access to unique reaction pathways, use of light as a traceless reagent. | Exploration of novel photocatalytic transformations and development of efficient photocatalysts. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing valuable insights that can accelerate the development of new synthetic methodologies.

For the synthesis and transformation of this compound, techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of products and intermediates in real-time. The characteristic nitrile (C≡N) stretching frequency in the IR spectrum provides a clear handle for monitoring reactions involving this functional group.

Operando spectroscopy, which combines in-situ spectroscopic measurements with simultaneous catalytic performance evaluation, is a particularly powerful approach. This technique can provide a direct correlation between the state of the catalyst and its activity and selectivity under actual reaction conditions. For example, operando FTIR or Raman spectroscopy could be used to study the adsorption of reactants on a catalyst surface, identify key reaction intermediates, and elucidate the reaction mechanism at a molecular level.

The table below summarizes some advanced spectroscopic techniques and their potential applications:

| Spectroscopic Technique | Information Provided | Potential Application for this compound |

| In-situ FTIR | Functional group analysis, reaction kinetics. | Monitoring the progress of Knoevenagel or HWE reactions by tracking the nitrile and carbonyl bands. |

| In-situ NMR | Structural elucidation of reactants, products, and intermediates. | Identifying and quantifying species in the reaction mixture to understand reaction pathways. |

| Operando Raman | Vibrational information, suitable for solid and liquid phases, less interference from water. | Studying catalyst-substrate interactions and identifying surface species during heterogeneous catalysis. |

| Mass Spectrometry | Molecular weight determination, identification of products and byproducts. | Online analysis of reaction mixtures to track product formation and identify impurities. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can accelerate the discovery and optimization of new reactions and materials by learning from large datasets.

In the context of this compound, ML models can be trained on existing reaction data to predict the optimal conditions for its synthesis. This includes predicting the best catalyst, solvent, temperature, and reaction time to maximize yield and selectivity. By identifying patterns in complex datasets, ML can guide experimental efforts, reducing the number of experiments required and saving time and resources.

Furthermore, AI can be employed for de novo design of novel fluorinated acrylonitrile scaffolds with desired properties. By learning the relationship between molecular structure and material properties, generative models can propose new molecules with enhanced characteristics, such as improved thermal stability, specific electronic properties, or desired biological activity.

The following table outlines potential applications of ML and AI in this field:

| Application Area | ML/AI Approach | Expected Outcome |

| Reaction Optimization | Supervised learning models (e.g., regression, classification). | Prediction of optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of this compound. |

| Predictive Synthesis | Models trained on reaction databases (e.g., natural language processing of chemical literature). | Suggestion of novel synthetic routes and prediction of reaction outcomes for new derivatives. |

| Materials Design | Generative models (e.g., variational autoencoders, generative adversarial networks). | Design of new fluorinated acrylonitrile-based polymers with tailored electronic and physical properties. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. | Prediction of key properties of new materials, such as glass transition temperature, solubility, and electronic bandgap. |

Investigation of Tunable Properties for Next-Generation Materials Based on Fluorinated Acrylonitrile Scaffolds

The unique combination of a polar nitrile group, an aromatic ring, and a fluorine atom makes this compound an attractive building block for the development of advanced materials. The properties of polymers and other materials derived from this scaffold can be finely tuned by modifying its structure.

Research in this area will likely focus on the synthesis of polymers and copolymers incorporating the this compound unit. The presence of the fluorine atom is expected to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The nitrile group can participate in strong dipole-dipole interactions, influencing the polymer's morphology and mechanical properties.

Furthermore, the electronic properties of these materials can be tuned by introducing different substituents on the phenyl ring or by copolymerization with other monomers. This could lead to the development of new materials for applications in electronics, such as dielectric layers, piezoelectric sensors, or components for organic light-emitting diodes (OLEDs). The investigation of self-assembly and supramolecular chemistry of these fluorinated acrylonitrile-based molecules could also open up possibilities for creating novel functional nanostructures.

The table below highlights potential areas of investigation for tunable materials:

| Material Property | Structural Modification | Potential Application |

| Thermal Stability | Incorporation of additional fluorine atoms or rigid aromatic units. | High-performance polymers for demanding environments. |

| Optical Properties | Introduction of chromophoric or fluorophoric groups. | Organic light-emitting diodes (OLEDs), fluorescent sensors. |

| Electronic Properties | Variation of electron-donating or -withdrawing substituents on the phenyl ring. | Dielectric materials, organic field-effect transistors (OFETs). |

| Surface Properties | Control of fluorine content and distribution in polymers. | Hydrophobic coatings, low-friction surfaces. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.